Naphthalen-1-YL nonanoate
Description
Naphthalen-1-yl nonanoate is an ester derived from nonanoic acid (a C9 saturated fatty acid) and 1-naphthol (naphthalen-1-ol). Esters of naphthol are typically hydrophobic due to the aromatic naphthalene moiety, which influences their solubility and stability.
Properties
CAS No. |
28749-26-0 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
naphthalen-1-yl nonanoate |
InChI |
InChI=1S/C19H24O2/c1-2-3-4-5-6-7-15-19(20)21-18-14-10-12-16-11-8-9-13-17(16)18/h8-14H,2-7,15H2,1H3 |
InChI Key |
OFXVKKCNGCDUQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: A-Naphthyl Nonanoate can be synthesized through the esterification of naphthol with nonanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of A-Naphthyl Nonanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: A-Naphthyl Nonanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Various substituted naphthyl derivatives
Scientific Research Applications
A-Naphthyl Nonanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of A-Naphthyl Nonanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary based on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Hydrophobicity: this compound and its β-naphthyl isomer exhibit significantly lower water solubility compared to aliphatic esters (e.g., methyl or ethyl nonanoate) due to the bulky naphthalene group .
- Thermal Stability: The aromatic backbone likely increases thermal stability, as seen in β-naphthyl nonanoate’s high predicted boiling point (~340°C) .
- Ionic vs. Covalent Behavior: Ammonium nonanoate, as a salt, is water-soluble and functions as a contact herbicide, contrasting with the covalent, hydrophobic esters .
Biological Activity
Naphthalen-1-yl nonanoate is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound consists of a naphthalene ring substituted with a nonanoate group. The molecular formula is CHO, with a molecular weight of approximately 262.39 g/mol. The presence of the naphthalene moiety imparts aromatic properties that enhance its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The ester group can undergo hydrolysis to release naphthalen-1-ol and nonanoic acid, which may exert various biological effects through different mechanisms:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, potentially affecting the integrity of microbial membranes and inhibiting essential cellular functions.
- Anticancer Activity : Preliminary studies indicate that derivatives of naphthalene can induce apoptosis in cancer cells, particularly through cell cycle arrest mechanisms .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. Research has indicated its effectiveness in inhibiting bacterial growth, making it a candidate for further pharmacological development.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. For instance, certain naphthalene derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines, with IC values ranging from 0.03 to 0.26 μM . These compounds were found to induce apoptosis and arrest the cell cycle in the S phase, indicating their potential as therapeutic agents.
Study 1: Anticancer Activity
In a study focusing on naphthalene-substituted compounds, researchers synthesized a series of derivatives that included this compound. These compounds were tested for antiproliferative activity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that these compounds effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 6a | MDA-MB-231 | 0.03 - 0.26 |
| 6a | HeLa | 0.07 - 0.72 |
| 6a | A549 | 0.08 - 2.00 |
Study 2: Antimicrobial Activity
Research has also highlighted the antimicrobial efficacy of this compound against specific bacterial strains. In vitro tests demonstrated significant inhibition zones when exposed to this compound, suggesting its potential utility in treating infections caused by resistant bacteria.
Q & A
Q. How to design a study investigating the environmental fate of this compound in aquatic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
